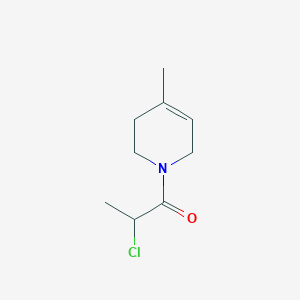
2-Chloro-1-(4-methyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 1-(2-chloro-1-oxopropyl)-1,2,3,6-tetrahydro-4-methyl- (9CI): is a chemical compound with the molecular formula C8H12ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a chloro-oxopropyl group attached to the pyridine ring, making it a valuable intermediate in various chemical reactions and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 1-(2-chloro-1-oxopropyl)-1,2,3,6-tetrahydro-4-methyl- (9CI) typically involves the reaction of pyridine derivatives with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired purity .
化学反応の分析
Types of Reactions: Pyridine, 1-(2-chloro-1-oxopropyl)-1,2,3,6-tetrahydro-4-methyl- (9CI) undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines (e.g., methylamine), alcohols (e.g., methanol), or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide).
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Substituted pyridine derivatives with various functional groups.
Reduction Reactions: Hydroxylated pyridine derivatives.
Oxidation Reactions: Oxidized pyridine derivatives.
科学的研究の応用
Chemistry: Pyridine, 1-(2-chloro-1-oxopropyl)-1,2,3,6-tetrahydro-4-methyl- (9CI) is used as an intermediate in the synthesis of various organic compounds. It is valuable in the development of new materials, catalysts, and ligands for chemical reactions .
Biology: In biological research, this compound is used to study the effects of pyridine derivatives on biological systems. It serves as a model compound to investigate the interactions of pyridine-based molecules with enzymes, receptors, and other biomolecules .
Medicine: Its derivatives are explored for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .
Industry: In the industrial sector, Pyridine, 1-(2-chloro-1-oxopropyl)-1,2,3,6-tetrahydro-4-methyl- (9CI) is used in the production of agrochemicals, dyes, and other specialty chemicals. It is also employed in the synthesis of polymers and resins .
作用機序
The mechanism of action of Pyridine, 1-(2-chloro-1-oxopropyl)-1,2,3,6-tetrahydro-4-methyl- (9CI) involves its interaction with specific molecular targets. The chloro-oxopropyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .
類似化合物との比較
Pyridine, 1-(2-chloro-1-oxopropyl)-1,2,3,6-tetrahydro-4,5-dimethyl- (9CI): This compound has an additional methyl group on the pyridine ring, which can affect its reactivity and properties.
Pyrrolidine, 1-(2-chloro-1-oxopropyl)- (9CI): This compound has a pyrrolidine ring instead of a pyridine ring, leading to different chemical and biological properties.
Uniqueness: Pyridine, 1-(2-chloro-1-oxopropyl)-1,2,3,6-tetrahydro-4-methyl- (9CI) is unique due to its specific substitution pattern on the pyridine ring. The presence of the chloro-oxopropyl group imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses .
特性
CAS番号 |
54152-09-9 |
|---|---|
分子式 |
C9H14ClNO |
分子量 |
187.66 g/mol |
IUPAC名 |
2-chloro-1-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)propan-1-one |
InChI |
InChI=1S/C9H14ClNO/c1-7-3-5-11(6-4-7)9(12)8(2)10/h3,8H,4-6H2,1-2H3 |
InChIキー |
DPAUZDMKVYXFLY-UHFFFAOYSA-N |
正規SMILES |
CC1=CCN(CC1)C(=O)C(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tetrasodium;copper;4-hydroxy-3-[[2-hydroxy-4-[[[3-hydroxy-4-[[1-hydroxy-3-sulfonato-7-(3-sulfonatoanilino)naphthalen-2-yl]diazenyl]phenyl]-oxidoazaniumylidene]amino]phenyl]diazenyl]-6-(3-sulfonatoanilino)naphthalene-2-sulfonate](/img/structure/B13816646.png)
![oxolan-2-yl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13816650.png)
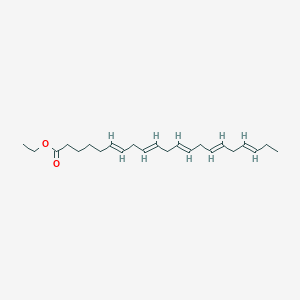
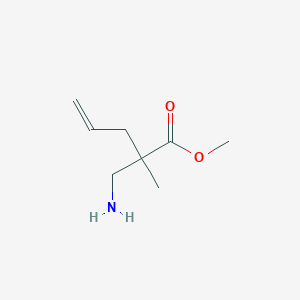
![2,3-dimethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyrazine](/img/structure/B13816676.png)
![(1R,5R,6R,7R)-3-azatricyclo[3.3.1.03,7]nonan-6-amine](/img/structure/B13816681.png)


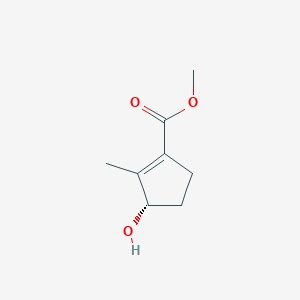
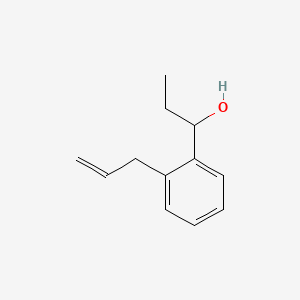
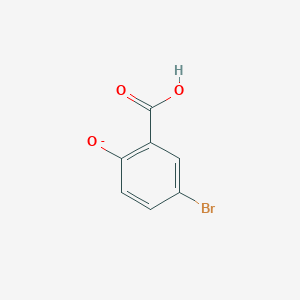
![2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13816704.png)
![10-Butyl-10-chloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B13816708.png)
![Ethyl 3-cyanobicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13816718.png)
